N-ISOPENTYL-4-METHYL-3-NITROBENZAMIDE

Description

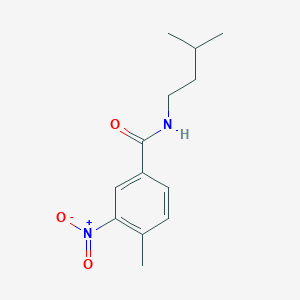

N-Isopentyl-4-methyl-3-nitrobenzamide is a benzamide derivative characterized by a 4-methyl and 3-nitro substitution on the benzoyl ring and an isopentyl (3-methylbutyl) group attached to the nitrogen atom. The nitro group confers electron-withdrawing properties, influencing reactivity in reduction or nucleophilic substitution reactions.

Properties

IUPAC Name |

4-methyl-N-(3-methylbutyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)6-7-14-13(16)11-5-4-10(3)12(8-11)15(17)18/h4-5,8-9H,6-7H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPPZWKOBIAWFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPENTYL-4-METHYL-3-NITROBENZAMIDE typically involves the following steps:

Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating 4-methylbenzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

Alkylation: The isopentyl group is introduced through an alkylation reaction. This can be done by reacting the nitrated benzamide with an isopentyl halide (e.g., isopentyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Nitration: Using industrial nitration reactors to introduce the nitro group.

Alkylation in Large Reactors: Conducting the alkylation reaction in large-scale reactors with efficient mixing and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ISOPENTYL-4-METHYL-3-NITROBENZAMIDE undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

Reduction: N-ISOPENTYL-4-METHYL-3-AMINOBENZAMIDE.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-ISOPENTYL-4-CARBOXY-3-NITROBENZAMIDE.

Scientific Research Applications

N-ISOPENTYL-4-METHYL-3-NITROBENZAMIDE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ISOPENTYL-4-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The isopentyl and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-Isopentyl-4-methyl-3-nitrobenzamide with structurally related benzamide derivatives:

Key Observations:

Substituent Position and Reactivity :

- The 3-nitro group in the target compound and analogs (e.g., ) enhances electrophilicity, making these compounds reactive toward nucleophiles or reducing agents. In contrast, 4-nitro substitution () alters electronic distribution and steric interactions .

N-Substituent Effects :

- Branched vs. Linear Alkyl Chains : The isopentyl group in the target compound likely increases lipophilicity compared to linear pentyl (), affecting solubility in organic solvents .

- Aromatic vs. Aliphatic Substituents : Bulky benzhydryl () or pyridinylmethyl () groups introduce steric or coordination effects, whereas hydroxyalkyl groups () enable metal chelation .

Functional Group Synergy :

- Compounds with dual electron-withdrawing groups (e.g., nitro and chloro in ) exhibit heightened reactivity in substitution reactions. The absence of such groups in the target compound may limit its use in specific catalytic systems .

Spectroscopic Characterization :

- IR and NMR data for analogs (e.g., ) highlight distinct signals for nitro (~1520 cm⁻¹ in IR) and alkyl/aryl protons. The target compound’s isopentyl group would show characteristic branched alkyl NMR splitting patterns .

Its nitro group positions it as a candidate for further derivatization .

Research Findings and Implications

- Synthetic Routes : The target compound could be synthesized via acylation of 4-methyl-3-nitrobenzoic acid with isopentylamine, analogous to methods used for and .

- Thermal Stability : Nitro-containing benzamides (e.g., ) often exhibit moderate thermal stability, with decomposition temperatures influenced by substituent bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.